3,5-Dinitrobenzenesulfonamide
CAS No.: 50825-96-2
Cat. No.: VC14445178
Molecular Formula: C6H5N3O6S
Molecular Weight: 247.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50825-96-2 |
|---|---|
| Molecular Formula | C6H5N3O6S |
| Molecular Weight | 247.19 g/mol |
| IUPAC Name | 3,5-dinitrobenzenesulfonamide |
| Standard InChI | InChI=1S/C6H5N3O6S/c7-16(14,15)6-2-4(8(10)11)1-5(3-6)9(12)13/h1-3H,(H2,7,14,15) |
| Standard InChI Key | XBQMHUKBFHTGGC-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-] |
Introduction
Chemical and Physical Properties
3,5-Dinitrobenzenesulfonamide (molecular formula: C₆H₅N₃O₆S; molecular weight: 247.19 g/mol) is a yellow crystalline solid at room temperature. Its structure features a sulfonamide group (-SO₂NH₂) and two nitro groups (-NO₂) arranged symmetrically on the benzene ring, contributing to its low solubility in water and high thermal stability. The compound’s melting point ranges between 204–208°C, and its density is approximately 1.68 g/cm³, comparable to other nitroaromatic sulfonamides . The log octanol-water partition coefficient (Log P<sub>ow</sub>) of 1.64 suggests moderate hydrophobicity, which influences its environmental partitioning and bioavailability .
Table 1: Physicochemical Properties of 3,5-Dinitrobenzenesulfonamide
| Property | Value | Source |
|---|---|---|
| CAS No. | 50825-96-2 | |
| Molecular Formula | C₆H₅N₃O₆S | |
| Molecular Weight | 247.19 g/mol | |
| Melting Point | 204–208°C | |
| Density | 1.68 g/cm³ | |
| Solubility in Water | Insoluble | |
| Log P<sub>ow</sub> | 1.64 |
Synthesis and Structural Characterization
The synthesis of 3,5-dinitrobenzenesulfonamide typically involves a multi-step process starting from benzene derivatives. A common route includes:
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Nitration: Introduction of nitro groups at the 3 and 5 positions using a mixture of nitric and sulfuric acids.
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Sulfonation: Reaction with chlorosulfonic acid to introduce the sulfonyl chloride group.
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Amidation: Treatment with ammonia to convert the sulfonyl chloride to sulfonamide.
Structural confirmation is achieved via spectroscopic methods such as NMR and IR. The nitro groups exhibit strong absorption bands near 1,520 cm⁻¹ (asymmetric stretch) and 1,350 cm⁻¹ (symmetric stretch) in IR spectroscopy, while the sulfonamide group shows characteristic S=O stretches at 1,150–1,300 cm⁻¹.
Environmental Behavior and Degradation
Studies on oryzalin’s biodegradation provide insights into the environmental fate of related sulfonamides. Under anaerobic conditions (28°C, nitrogen atmosphere), oryzalin undergoes reductive transformation, with a calculated half-life of 10 days . Major metabolites include OR-14 and 7-amino-2-ethyl-1H-benzimidazole-5-sulfonamide (OR-16), which exhibit increased polarity compared to the parent compound . These findings suggest that 3,5-dinitrobenzenesulfonamide derivatives may accumulate in water-saturated soils, posing risks to groundwater systems.
Table 2: Key Metabolites of Oryzalin in Anaerobic Soil
| Metabolite | Maximum Concentration (% of Initial Radioactivity) | Persistence |
|---|---|---|
| OR-14 | 10.3% at 60 days | High |
| OR-16 | 5.3% at 30 days | Moderate |
| OR-20 | 4.3% at 0 days | Low |
Applications in Chemical Research
Beyond its biological potential, this compound serves as a precursor in organic synthesis. The nitro groups can be selectively reduced to amines using catalysts like palladium on carbon, enabling the production of diamino-sulfonamide derivatives for pharmaceutical intermediates. Additionally, its electron-deficient aromatic ring participates in nucleophilic aromatic substitution reactions, facilitating the synthesis of heterocyclic compounds.
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